The compound is identified by its CAS number 954639-96-4 and has a molecular formula of C17H18N2O2S. It is primarily sourced from chemical suppliers that specialize in research chemicals. The classification of this compound falls under the category of sulfonamides and heterocyclic compounds, which are widely studied for their pharmacological properties.
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide involves several key steps:
The molecular structure of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide can be described as follows:
The SMILES notation for this compound is O=C(Cc1cccs1)Nc1ccc2c(c1)CN(CC2)C(=O)C
, indicating its complex arrangement of atoms and functional groups.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and choice of solvents to optimize yields.
The mechanism of action for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is not fully elucidated but is believed to involve:
Experimental studies may reveal IC50 values indicating potency against specific targets, guiding further development as a therapeutic agent.
The physical and chemical properties of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide are crucial for its application:
Techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), and mass spectrometry are commonly used to characterize these properties.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide has potential applications in several fields:
Further research could explore its efficacy in vivo and its mechanism at the molecular level to establish therapeutic potential fully.
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1